molecular formula C10H12O2 B146903 Duroquinone CAS No. 527-17-3

Duroquinone

Cat. No. B146903
CAS RN: 527-17-3
M. Wt: 164.2 g/mol
InChI Key: WAMKWBHYPYBEJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04482493

Procedure details

To 30 mg of the catalyst prepared in the same manner as in Example 19, 100 mg of water was added and stirred, and then 5 ml of an acetic acid solution containing 1% of hydrochloric acid was added. While cooling the mixture with water, 500 mg of 2,3,5,6-tetramethylphenol and 1 g of a 31% hydrogen peroxide aqueous solution were added, and the mixture was stirred for 2.5 hours. After the completion of the reaction, the mixture was diluted with ether, and the catalyst was filtered and washed successively with a NaHCO3 aqueous solution and a saturated sodium chloride aqueous solution. The filtrate was dried over MgSO4 and then concentrated, and the residue was purified by silica gel chromatography by eluting it with a solvent mixture of hexane-dichloromethane (1:1), whereby 300 mg (55% yield) of tetramethylbenzoquinone was obtained.
[Compound]
Name
catalyst
Quantity
30 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mg
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
500 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]1[C:8]([CH3:9])=[CH:7][C:6]([CH3:10])=[C:5]([CH3:11])[C:4]=1[OH:12].[OH:13]O>CCOCC.O.C(O)(=O)C>[CH3:11][C:5]1[C:4](=[O:12])[C:3]([CH3:2])=[C:8]([CH3:9])[C:7](=[O:13])[C:6]=1[CH3:10]

Inputs

Step One
Name
catalyst
Quantity
30 mg
Type
catalyst
Smiles
Name
Quantity
100 mg
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOCC
Step Three
Name
Quantity
500 mg
Type
reactant
Smiles
CC1=C(C(=C(C=C1C)C)C)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
was added
ADDITION
Type
ADDITION
Details
were added
STIRRING
Type
STIRRING
Details
the mixture was stirred for 2.5 hours
Duration
2.5 h
CUSTOM
Type
CUSTOM
Details
After the completion of the reaction
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered
WASH
Type
WASH
Details
washed successively with a NaHCO3 aqueous solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The filtrate was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
by eluting it
ADDITION
Type
ADDITION
Details
with a solvent mixture of hexane-dichloromethane (1:1)

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(C(=C(C1=O)C)C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 300 mg
YIELD: PERCENTYIELD 55%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.